

Unveiling CCI-006: A Targeted Approach Against MLL-Rearranged Leukemia Through Mitochondrial Disruption

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Compound of Interest

Compound Name: CCI-006

Cat. No.: B15578913

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound **CCI-006** has emerged as a promising selective inhibitor and chemosensitizer for mixed-lineage leukemia (MLL)-rearranged leukemia, a particularly aggressive hematological malignancy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **CCI-006**. It details the compound's mechanism of action, which centers on the induction of mitochondrial dysfunction and the subsequent activation of the unfolded protein response, leading to apoptosis in susceptible cancer cells. This document also includes detailed experimental protocols for key assays relevant to the study of **CCI-006** and presents quantitative data in a structured format to facilitate research and development efforts.

Chemical Structure and Physicochemical Properties

CCI-006, a novel small molecule, possesses a distinct chemical architecture featuring a sulfonamide group, initially suggesting its potential as a carbonic anhydrase inhibitor.^[1] However, its potent anti-leukemic activity is now understood to stem from a different mechanism.

Table 1: Physicochemical Properties of **CCI-006**

Property	Value	Source
IUPAC Name	methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate	Inferred
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₅ S	ChemBK[2]
Molecular Weight	332.33 g/mol	ChemBK[2]
SMILES String	<chem>O=C(/C(C#N)=C/C1=CC=C(C2=CC=C(S(=O)(=O)C=C2)O1)OC</chem>	Inferred
Melting Point	Not experimentally determined. Estimated based on similar furan-containing sulfonamide structures.	-
Solubility	≥ 8.33 mg/mL in a solution of DMSO, PEG300, Tween-80, and saline.	Inferred

Note: The IUPAC name and SMILES string are inferred from the chemical structure. The melting point has not been found in the reviewed literature and is an estimate based on related compounds.

Mechanism of Action: A Cascade of Cellular Stress

CCI-006 exerts its selective cytotoxicity against a subset of MLL-rearranged leukemia cells by targeting a key metabolic vulnerability: mitochondrial respiration.[1][3] This targeted action initiates a cascade of events culminating in apoptotic cell death.

Inhibition of Mitochondrial Respiration and Depolarization

The primary molecular initiating event is the inhibition of cellular mitochondrial respiration by **CCI-006**. This disruption of the electron transport chain leads to a rapid and insurmountable mitochondrial membrane depolarization in sensitive leukemia cells.[3] This effect is particularly

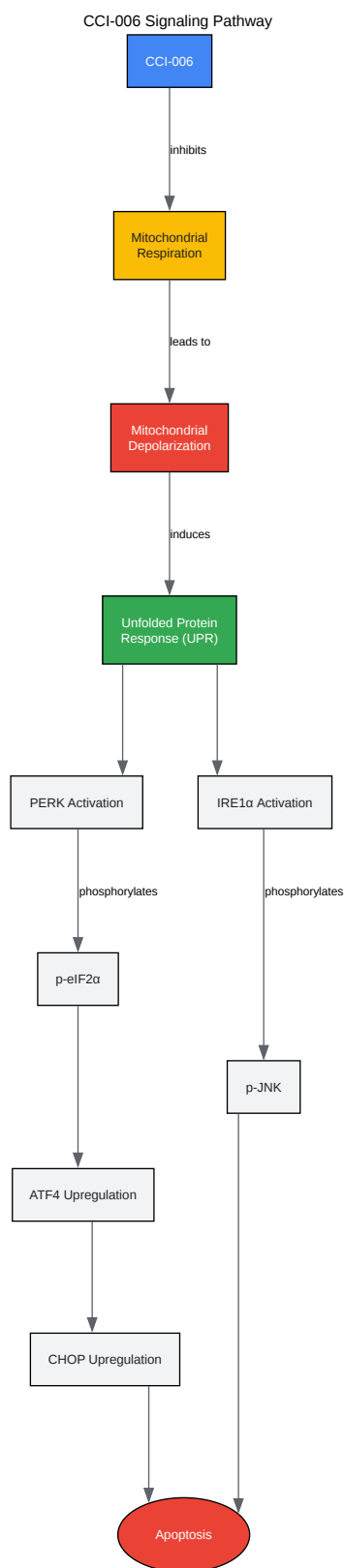
pronounced in MLL-rearranged and CALM-AF10 leukemia cells characterized by low levels of MEIS1 and HIF1 α .^[1]

Induction of the Unfolded Protein Response (UPR)

The mitochondrial and metabolic stress induced by **CCI-006** triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.^[1] This is a critical component of the compound's mechanism of action. The UPR is activated through two primary sensor proteins in the endoplasmic reticulum:

- **PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase):** Activation of PERK leads to the phosphorylation of eIF2 α (eukaryotic initiation factor 2 alpha). This, in turn, attenuates global protein translation while selectively promoting the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein).
- **IRE1 α (Inositol-requiring enzyme 1 alpha):** Activation of IRE1 α can lead to the phosphorylation of JNK (c-Jun N-terminal kinase), which is also implicated in the induction of apoptosis.^[1]

The convergence of these pathways, driven by mitochondrial dysfunction, ultimately leads to the programmed cell death of the cancerous cells.



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Caption: Signaling pathway of **CCI-006** leading to apoptosis.

Biological Activity and Cytotoxicity

CCI-006 demonstrates selective cytotoxicity against a panel of human leukemia cell lines, particularly those with MLL rearrangements. The sensitivity to **CCI-006** appears to be correlated with the metabolic phenotype of the cancer cells.

Table 2: Cytotoxicity of **CCI-006** in Leukemia Cell Lines

Cell Line	Description	IC ₅₀ (μM)
SEM-K2	MLL-AF4 rearranged ALL	< 1
MV4-11	MLL-AF4 rearranged AML	< 1
KOPN-8	MLL-ENL rearranged B-ALL	< 1
RS4;11	MLL-AF4 rearranged ALL	< 1
PER-485	MLL-AF4 rearranged ALL	~1-5
U937	MLL wild-type AML	> 10
HL-60	MLL wild-type AML	> 10
K562	MLL wild-type CML	> 10

Note: The IC₅₀ values are approximate ranges based on graphical data from Somers K, et al. Oncogene. 2019 Jan 22. A comprehensive table of IC₅₀ values was not available in the reviewed literature.

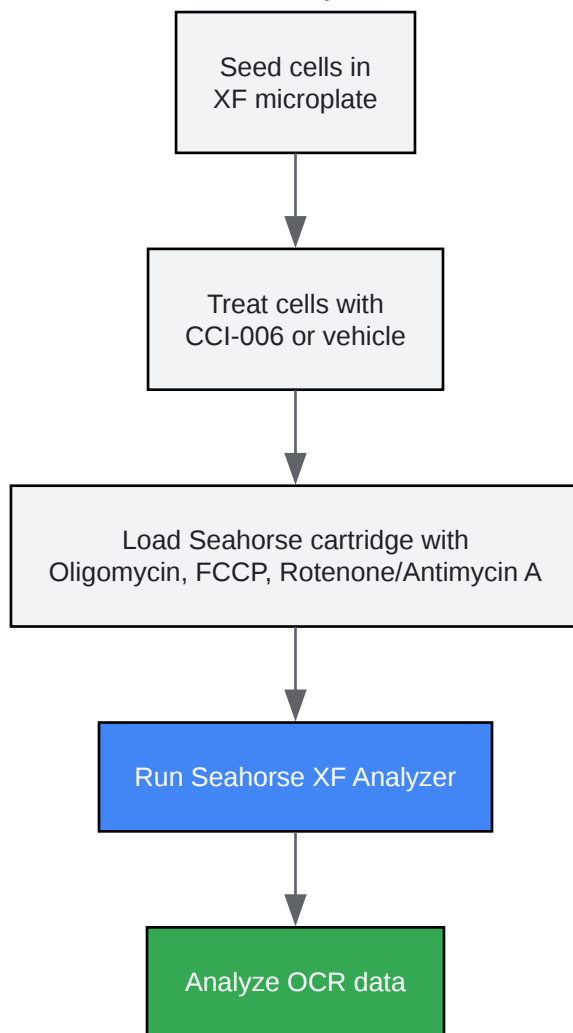
Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of **CCI-006**.

Mitochondrial Stress Test

This protocol is adapted for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.

Seahorse XF Analyzer Workflow



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Caption: Workflow for the Seahorse mitochondrial stress test.

Materials:

- Seahorse XF Analyzer
- Seahorse XF Cell Culture Microplates
- **CCI-006** stock solution (in DMSO)
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

- Oligomycin, FCCP, Rotenone, and Antimycin A

Procedure:

- Cell Seeding: Seed leukemia cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare a working solution of **CCI-006** in the assay medium.
- Treatment: Replace the cell culture medium with the assay medium containing **CCI-006** or vehicle control and incubate for the desired time.
- Instrument Setup: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
- Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
- Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

Resazurin Reduction Cytotoxicity Assay

This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin.

Materials:

- 96-well cell culture plates
- Leukemia cell lines
- **CCI-006** stock solution (in DMSO)
- Cell culture medium
- Resazurin sodium salt solution

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
- Compound Addition: Add serial dilutions of **CCI-006** to the wells. Include a vehicle-only control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.^[1]
- Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.
- Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for UPR Proteins

This protocol is for detecting the activation of key proteins in the UPR pathway.

Materials:

- Leukemia cells
- **CCI-006**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2 α , anti-ATF4, anti-CHOP, anti-p-JNK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Lysis: Treat cells with **CCI-006** for the desired time, then lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

CCI-006 is a promising therapeutic candidate that selectively targets MLL-rearranged leukemia cells by inducing mitochondrial dysfunction and activating the unfolded protein response. Its well-defined mechanism of action provides a strong rationale for its further preclinical and clinical development. The experimental protocols and data presented in this guide are intended to facilitate ongoing research into this novel compound and aid in the development of more effective therapies for this challenging disease.

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